molecular formula C17H18N4O B4226340 4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4226340
M. Wt: 294.35 g/mol
InChI Key: SSFSOCPIIFUION-UHFFFAOYSA-N
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Description

4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and properties This compound features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-pyrimidinyl hydrazine with benzyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can modify the pyrimidinyl or benzyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups at the benzyl or pyrimidinyl positions.

Scientific Research Applications

4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 4,6-dimethyl-2-pyrimidinyl hydrazine
  • Benzyl acetoacetate

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its pyrazolone core, coupled with benzyl and pyrimidinyl groups, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-11-9-12(2)19-17(18-11)21-16(22)15(13(3)20-21)10-14-7-5-4-6-8-14/h4-9,15H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSOCPIIFUION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C(C(=N2)C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
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4-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

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